Acetaldehyde-13C2

Catalog No.
S682598
CAS No.
1632-98-0
M.F
C2H4O
M. Wt
46.038 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetaldehyde-13C2

CAS Number

1632-98-0

Product Name

Acetaldehyde-13C2

IUPAC Name

acetaldehyde

Molecular Formula

C2H4O

Molecular Weight

46.038 g/mol

InChI

InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1+1,2+1

InChI Key

IKHGUXGNUITLKF-ZDOIIHCHSA-N

SMILES

CC=O

Synonyms

Acetic Aldehyde-13C2; Ethanal-13C2; Ethyl Aldehyde-13C2; NSC 7594-13C2

Canonical SMILES

CC=O

Isomeric SMILES

[13CH3][13CH]=O

Metabolic Studies

One significant application of Acetaldehyde-13C2 lies in metabolic studies. Researchers can use it to trace the metabolic pathway of acetaldehyde in living organisms. When incorporated into a biological system, the carbon-13 atoms act as a label, allowing scientists to track the movement and transformation of acetaldehyde within the system using techniques like nuclear magnetic resonance (NMR) spectroscopy [Source: NIH National Institute of General Medical Sciences (.gov) ]. This information is crucial for understanding various biological processes, including:

  • Ethanol metabolism: Studying how the body breaks down alcohol and the role acetaldehyde plays in this process [Source: National Library of Medicine (.gov) ]
  • Fatty acid synthesis: Investigating the role of acetaldehyde in the formation of fatty acids, which are essential components of cells [Source: ScienceDirect ]
  • Gut microbiome research: Understanding the interaction between acetaldehyde produced by gut bacteria and the host organism [Source: National Institutes of Health (.gov) ]

Mechanistic Studies

  • Enzyme function: Elucidating the specific steps involved in enzymatic reactions involving acetaldehyde [Source: Royal Society of Chemistry ]
  • Drug development: Designing drugs that target enzymes involved in acetaldehyde metabolism for therapeutic purposes [Source: National Institutes of Health (.gov) ]

Acetaldehyde-13C2 is a stable isotopic variant of acetaldehyde, characterized by the presence of two carbon-13 isotopes in its molecular structure. Its chemical formula is C2H4O, and it is also known by its CAS number 1632-98-0. Acetaldehyde itself is a colorless, flammable liquid with a pungent odor and is primarily used as an intermediate in the synthesis of various chemicals, including acetic acid and ethanol. The isotopic labeling in Acetaldehyde-13C2 allows for its use in various analytical applications, particularly in studies involving metabolic pathways and reaction mechanisms.

Similar to those of the non-labeled acetaldehyde. Key reactions include:

  • Nucleophilic Addition: Acetaldehyde-13C2 can react with nucleophiles, such as alcohols or amines, to form hemiacetals or imines.
  • Oxidation: It can be oxidized to acetic acid in the presence of oxidizing agents.
  • Condensation Reactions: It can undergo condensation with other carbonyl compounds to form aldol products.

The presence of the carbon-13 isotope allows researchers to trace these reactions using nuclear magnetic resonance spectroscopy or mass spectrometry, providing insights into reaction pathways and mechanisms .

Research indicates that Acetaldehyde-13C2 can induce biological effects similar to those observed with standard acetaldehyde. Notably, it has been shown to form DNA adducts, which are compounds that result from the covalent bonding of acetaldehyde to DNA. These adducts can lead to mutagenic changes and are implicated in carcinogenesis. Studies have demonstrated that exposure to Acetaldehyde-13C2 results in the formation of isotopically labeled DNA adducts in animal models, emphasizing its relevance in toxicological research .

Acetaldehyde-13C2 can be synthesized through several methods:

  • Isotopic Enrichment: The compound can be produced by enriching acetaldehyde with carbon-13 during its synthesis from ethanol or through the oxidation of ethylene.
  • Chemical Synthesis: It may also be synthesized via the hydrolysis of 1,1-dichloroethane under conditions that favor the incorporation of carbon-13.
  • Catalytic Reactions: Certain catalytic processes can facilitate the formation of Acetaldehyde-13C2 from other precursors while ensuring the incorporation of carbon-13 .

Acetaldehyde-13C2 has several applications across various fields:

  • Metabolic Studies: It is widely used as a tracer in metabolic studies to investigate the pathways of alcohol metabolism and other biochemical processes.
  • Analytical Chemistry: The compound serves as a standard in mass spectrometry and nuclear magnetic resonance spectroscopy for quantifying acetaldehyde levels in biological samples.
  • Toxicology Research: Acetaldehyde-13C2 is utilized in studies examining the carcinogenic potential of acetaldehyde and its interaction with biological macromolecules .

Studies involving Acetaldehyde-13C2 focus on its interactions with biological systems, particularly its ability to form adducts with DNA and proteins. These interactions are crucial for understanding the compound's potential health effects and mechanisms of toxicity. Research has shown that exposure to Acetaldehyde-13C2 leads to significant modifications in DNA, which may contribute to mutagenesis and cancer development .

Several compounds share structural similarities with Acetaldehyde-13C2, including:

Compound NameChemical FormulaUnique Features
AcetaldehydeC2H4OCommonly used industrial chemical; precursor for acetic acid.
EthanolC2H6OAlcoholic beverage component; metabolized into acetaldehyde.
PropanalC3H6OOne carbon longer; used as an intermediate in organic synthesis.
ButanalC4H8OTwo carbons longer; used as a flavoring agent and solvent.

Acetaldehyde-13C2's uniqueness lies primarily in its isotopic labeling, which allows for detailed tracking and analysis in scientific research contexts, differentiating it from its non-labeled counterparts .

Acetaldehyde-13C₂ has emerged as a critical tool for elucidating metabolic flux in cancer cells, particularly in pathways involving aldehyde dehydrogenase (ALDH) enzymes. In melanoma models, ALDH1A3-high cells exhibit elevated glucose metabolism, with 13C-labeled glucose tracing revealing increased carbon flux into pyruvate and tricarboxylic acid (TCA) cycle intermediates such as citrate, α-ketoglutarate, and succinate. Conversely, ALDH1A3 knockout (KO) cells shift toward acetate-derived acetyl-CoA synthesis, as shown by 13C₂-acetate incorporation experiments. These cells demonstrate higher acetate-to-acetyl-CoA conversion rates, both in whole-cell and nuclear fractions.

Key Findings:

Cell Type13C₂-Acetate → Acetyl-CoA (%)Nuclear Acetyl-CoA (%)
ALDH1A3 WT~30%~25%
ALDH1A3 KO~50%~40%

This metabolic reprogramming highlights the role of ALDH1A3 in coupling glucose metabolism with histone acetylation. Acetaldehyde-13C₂ tracing further revealed its direct contribution to acetylated histone H3 residues (K9, K14, K23), linking nuclear metabolism to epigenetic regulation.

TCA Cycle Dynamics and Acetyl-CoA Synthesis

Acetaldehyde-13C₂ is a pivotal tracer for dissecting TCA cycle dynamics, particularly in yeast and mammalian systems. In Saccharomyces cerevisiae, 13C-labeled ethanol (derived from glucose) is rapidly oxidized to acetaldehyde and acetyl-CoA, contributing to TCA intermediates like citrate and α-ketoglutarate. This process occurs even in fermenting conditions, where environmental ethanol serves as a significant acetyl-CoA source.

Mechanistic Insights:

  • Ethanol → Acetaldehyde → Acetyl-CoA:
    • Aldehyde dehydrogenases (ALDHs) oxidize acetaldehyde to acetate, which is converted to acetyl-CoA via acetyl-CoA synthetase (ACSS2).
    • In ALDH1A3/ACSS2 complexes, nuclear acetaldehyde metabolism generates acetyl-CoA for histone acetylation, bypassing mitochondrial PDH/PDC pathways.
  • TCA Cycle Labeling Patterns:
    • In S. cerevisiae, [U-13C]ethanol produces [M+2] citrate, indicating acetyl-CoA as the primary carbon source.
    • In melanoma cells, 13C₂-acetaldehyde-derived acetyl-CoA enriches nuclear histones, while mitochondrial TCA intermediates show reduced labeling in ALDH1A3 KO cells.

Cancer Metabolism and Heterogeneity

Metabolic heterogeneity in tumors is a hallmark of therapy resistance. Imaging mass spectrometry (MIMS) with 13C-labeled glucose and glutamine revealed distinct subpopulations:

  • High ALDH1A3 Activity: Prefer glucose for TCA cycle flux and histone acetylation.
  • Low ALDH1A3 Activity: Shift to acetate for acetyl-CoA synthesis, coupled with lactate production from glucose.

Heterogeneity Metrics:

BiomarkerHigh ALDH1A3 CellsLow ALDH1A3 Cells
13C-Glucose TCA FluxHighLow
13C-Acetate Acetyl-CoALowHigh
Histone AcetylationHigh (H3K9/K14/K23)Low

This dichotomy correlates with immune microenvironment composition: ALDH1A3-low tumors exhibit enriched M1 macrophages and CD8+ T cells, while ALDH1A3-high tumors show immunosuppressive profiles.

Immune Cell Metabolism in Infection Models

In Listeria monocytogenes infection models, 13C-labeled metabolites reveal dynamic shifts in CD8+ T cell metabolism:

  • Early Infection (3 dpi):
    • Glucose is shunted toward nucleotide synthesis, while glutamine drives TCA anaplerosis for ATP and pyrimidines.
    • Acetate contributes minimally (<20%) to TCA intermediates (e.g., citrate, malate).
  • Late Infection (6 dpi):
    • Glutamine-Dependent Phase: M+4-labeled citrate/malate declines as glutamine availability diminishes.
    • Acetate-Dependent Phase: U-13C-acetate becomes the primary TCA fuel, with >70% citrate and >50% malate derived from acetate.

Metabolic Shifts in CD8+ T Cells:

MetaboliteEarly Infection (3 dpi)Late Infection (6 dpi)
Citrate~30% 13C-glucose, ~45% 13C-glutamine~20% 13C-glucose, ~70% 13C-acetate
Malate~20% 13C-glucose, ~50% 13C-glutamine~15% 13C-glucose, ~60% 13C-acetate
Aspartate~40% 13C-glutamine~55% 13C-acetate

This transition underscores acetate’s role as a physiologic TCA fuel in immune responses, independent of glucose availability.

Mechanisms of Adduct Formation

Acetaldehyde-13C2 reacts with DNA to form structurally distinct adducts, primarily targeting the exocyclic amino group of deoxyguanosine (dG). The isotopic labeling allows unambiguous identification of adducts derived from exogenous acetaldehyde, distinguishing them from endogenous sources. The primary adducts include N2-ethylidene-2′-deoxyguanosine (N2-ethylidene-dG) and its reduced stable form, N2-ethyl-2′-deoxyguanosine (N2-Et-dG) [1] [3]. These adducts arise via Schiff base formation, where the carbonyl group of Acetaldehyde-13C2 condenses with the amino group of dG, followed by stabilization through chemical reduction [1] [2].

A secondary pathway involves the reaction of two Acetaldehyde-13C2 molecules with dG, forming α-methyl-γ-hydroxy-1,N2-propano-2′-deoxyguanosine (CrPdG) [1] [5]. This cross-linked adduct is structurally analogous to those generated by α,β-unsaturated aldehydes and is associated with persistent DNA damage. The dual-carbon labeling in Acetaldehyde-13C2 facilitates tracking of these complex adducts, confirming their origin from sequential acetaldehyde interactions [5] [6].

Detection and Quantification Methods

Isotopic labeling with 13C enhances the sensitivity and specificity of mass spectrometry-based detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nano-LC/electrospray ionization-high-resolution mass spectrometry (nano-LC/ESI+-HRMS) are employed to identify and quantify Acetaldehyde-13C2-derived adducts [5] [6]. For example, [13C4]-1,N2-propano-dGuo adducts in rat tissues are detected at limits of quantification as low as 5 adducts per 10^9 nucleotides, enabling precise measurement even at environmentally relevant exposure levels [5].

Unstable adducts like N2-ethylidene-dG require stabilization prior to analysis. Chemical reduction with sodium cyanoborohydride converts N2-ethylidene-dG to N2-Et-dG, which is chromatographically resolvable and quantifiable [1] [3]. This approach has been validated in rodent models, where 13C-labeled adducts in liver DNA correlate linearly with Acetaldehyde-13C2 exposure doses [3] [6].

In Vivo Studies in Rodent Models

Inhalation and oral exposure studies in rodents demonstrate tissue-specific adduct accumulation. For instance, Aldh2-knockout mice exposed to ethanol exhibit a 40-fold increase in hepatic N2-ethylidene-dG adducts compared to wild-type mice, highlighting the role of aldehyde dehydrogenase 2 (ALDH2) in acetaldehyde detoxification [3]. Similarly, rats exposed to 0.02–600 ppm Acetaldehyde-13C2 for 14 days show dose-dependent adduct formation in lung and brain tissues, with adduct levels in the brain reaching 15.2 ± 2.1 per 10^7 bases at 50 ppm [5] [6].

TissueExposure (ppm)Adduct Level (per 10^7 bases)
Liver20 (ethanol)79.9 ± 14.2
Lung5023.3 ± 4.0
Brain5015.2 ± 2.1

These studies confirm that Acetaldehyde-13C2 bypasses hepatic first-pass metabolism, directly modifying extrahepatic tissues [5] [6].

Implications for Environmental Carcinogenesis

Acetaldehyde-13C2 adducts serve as biomarkers for assessing cancer risks associated with air pollution and tobacco smoke. Urban populations in megacities are exposed to acetaldehyde concentrations (0.1–1.2 ppm) sufficient to induce detectable DNA modifications in rodent models [5]. The compound’s isotopic signature has been critical in attributing adducts to exogenous sources, disentangling them from background endogenous damage.

Individuals with ALDH2*2 polymorphisms, common in East Asian populations, exhibit impaired acetaldehyde clearance, leading to elevated adduct levels even at low exposure doses [1] [3]. This genetic susceptibility amplifies cancer risks in environments with high acetaldehyde emissions, such as heavy traffic areas or industrial zones. Furthermore, Acetaldehyde-13C2 studies have informed regulatory thresholds by establishing no-observed-adverse-effect levels (NOAELs) for airborne acetaldehyde, currently under review by environmental protection agencies [6].

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H224 (100%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Wikipedia

Acetaldehyde-13C2

Dates

Modify: 2023-08-15

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